N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide

PIKfyve inhibition structure-activity relationship neurological disorders

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)pivalamide (CAS 1421516-89-3) is a synthetic small molecule (C₁₆H₂₁NO₃, MW 275.34) belonging to the but-2-yn-1-yl pivalamide chemotype. Its structure features a 2-methoxyphenoxy head group linked through a but-2-yn-1-yl spacer to a pivalamide (2,2-dimethylpropanamide) terminal moiety.

Molecular Formula C16H21NO3
Molecular Weight 275.348
CAS No. 1421516-89-3
Cat. No. B2828569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-methoxyphenoxy)but-2-yn-1-yl)pivalamide
CAS1421516-89-3
Molecular FormulaC16H21NO3
Molecular Weight275.348
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC#CCOC1=CC=CC=C1OC
InChIInChI=1S/C16H21NO3/c1-16(2,3)15(18)17-11-7-8-12-20-14-10-6-5-9-13(14)19-4/h5-6,9-10H,11-12H2,1-4H3,(H,17,18)
InChIKeyARBQRXDYTZDMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)pivalamide (CAS 1421516-89-3): Structural Baseline and Procurement-Relevant Classification


N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)pivalamide (CAS 1421516-89-3) is a synthetic small molecule (C₁₆H₂₁NO₃, MW 275.34) belonging to the but-2-yn-1-yl pivalamide chemotype. Its structure features a 2-methoxyphenoxy head group linked through a but-2-yn-1-yl spacer to a pivalamide (2,2-dimethylpropanamide) terminal moiety. The compound appears in the patent literature within the PIKfyve kinase inhibitor patent family, specifically as Example 00189 in US20240150358 and Compound TABLE 16.23 in US20240016810 [1][2]. This places it within a series of phosphoinositide kinase inhibitors under investigation for neurological disorders. The combination of a hydrogen-bond-accepting methoxy substituent ortho to the phenoxy ether, an alkyne-containing rigidified linker, and a sterically bulky tert-butyl amide terminus represents a specific substitution pattern that distinguishes it from other members of this patent series.

1
PIKfyve Inhibitor Chemotype But-2-yn-1-yl pivalamide series disclosed in Kineta patent family.
Example 00189 / Table 16.23 source context
2
SAR Expansion & Target Engagement Neutral 2-methoxyphenoxy head group suited for selectivity studies vs. basic/lipophilic analogs.
Pathway-response interpretation context
3
Neurodegeneration Disease-Model Context Research model fit for TDP-43 aggregation and proteinopathy pathway studies.
Data to verify in independent assay systems

Why N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)pivalamide (CAS 1421516-89-3) Cannot Be Replaced by Generic In-Class Analogs


Within the PIKfyve inhibitor patent series from which this compound originates, subtle variations in the aryloxy head group and amide terminus produce divergent activity profiles that preclude simple interchange. The 2-methoxyphenoxy substituent in the target compound provides a specific electronic and steric environment—the ortho-methoxy group modulates the electron density of the phenoxy ring through both inductive and resonance effects, while the but-2-yn-1-yl spacer imposes a defined linear geometry with restricted conformational freedom [1]. Direct analogs substituted at the 3-position with a trifluoromethyl group (N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pivalamide) or with saturated heterocycles (piperidin-1-yl, 3,4-dihydroisoquinolin-2(1H)-yl) at the corresponding position present markedly different hydrogen-bonding capacity, lipophilicity, and steric bulk, all of which influence target binding and selectivity within the PIKfyve active site . Even the replacement of the pivalamide group with a cyclopentanecarboxamide (CAS 1428357-42-9) alters both metabolic stability and conformational preference, underscoring that each structural element contributes non-redundantly to the overall pharmacological profile. Procurement of a generic aryloxy-butynyl amide without exact structural identity therefore risks selecting a molecule with uncharacterized or substantially different activity at the intended biological target.

Head Group Mismatch Physicochemical Shift
2-Methoxyphenoxy target
Neutral, HBA=4, LogP ~2.0-2.5
3-Trifluoromethyl / Piperidinyl analogs
Higher lipophilicity (LogP ~3.2) or basic center (pKa ~8-9)
Selectivity profile and off-target binding may shift significantly due to altered ionization and lipophilicity; direct transfer of SAR may not hold.
Linker Geometry Mismatch Conformational Impact
But-2-yn-1-yl target
Linear, rigid, 2 rotatable bonds
Saturated butyl / but-2-enyl analogs
Flexible, 4 rotatable bonds, multiple conformers
Conformational pre-organization and entropic binding penalty may differ; limits direct substitution in docking or co-crystallization studies.
Metabolic Stability Mismatch CYP Susceptibility
Pivalamide terminus
Quaternary α-carbon, sterically shielded amide
Cyclopentanecarboxamide analog
Secondary amide, α-C-H bonds present
In vitro microsomal half-life and CYP-mediated oxidation liability may differ; necessitates independent metabolic profiling for in vivo studies.

Product-Specific Quantitative Differentiation Evidence for N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)pivalamide (CAS 1421516-89-3)


Structural Differentiation: 2-Methoxyphenoxy Head Group versus 3-Trifluoromethylphenoxy and Saturated Heterocyclic Analogs

The target compound bears a 2-methoxyphenoxy substituent at the but-2-yn-1-yl terminus, which contrasts directly with the 3-trifluoromethylphenoxy analog and with saturated heterocyclic variants (piperidin-1-yl, 3,4-dihydroisoquinolin-2(1H)-yl) disclosed in the same PIKfyve inhibitor patent series [1]. The ortho-methoxy group introduces a hydrogen bond acceptor (HBA count = 4 for the target compound) that is absent in the trifluoromethyl analog (HBA = 3), while the trifluoromethyl variant carries substantially higher lipophilicity (estimated delta LogP ≈ +1.2). The piperidin-1-yl analog introduces a basic nitrogen center (pKa ~8-9, protonatable at physiological pH) not present in the neutral target compound, altering both solubility and potential off-target interactions . These structural distinctions are embedded within a patent series where minor modifications to the aryl group are documented to shift PIKfyve IC₅₀ values by over 100-fold between close analogs [2].

Head Group SAR
Class-level inference
Target: 2-Methoxyphenoxy (HBA=4, LogP ~2.0-2.5)
vs. 3-CF₃-phenoxy (HBA=3, LogP ~3.2-3.7)
vs. Piperidin-1-yl (Basic, pKa ~8-9)
Physicochemical properties and selectivity context may shift; over 100-fold IC₅₀ variation reported among close analogs.
Data to verify; patent SAR context (US20240016810).
PIKfyve inhibition structure-activity relationship neurological disorders

Linker Rigidity: But-2-yn-1-yl Alkyne Spacer versus Flexible Alkyl Chain Analogs

The target compound employs a but-2-yn-1-yl linker that contains an internal alkyne (C≡C) moiety, enforcing a linear, rigidified spacing between the 2-methoxyphenoxy head group and the pivalamide tail. This contrasts with analogs bearing saturated butyl or but-2-enyl linkers that permit conformational sampling of bent or gauche geometries [1]. The alkyne group itself can engage in orthogonal multipolar interactions (C–H···π, π-π stacking with aromatic residues) within a hydrophobic enzyme pocket, interactions that are structurally inaccessible to saturated alkane linkers [2]. In the context of PIKfyve inhibitor design, the but-2-yn-1-yl motif has been specifically selected across multiple preferred examples in the patent series, suggesting its importance for maintaining the correct spatial orientation of the head group relative to the hinge-binding or affinity-pocket elements of the kinase active site [1].

Linker Geometry
Class-level inference
But-2-yn-1-yl (2 rot. bonds, linear)
vs. Saturated butylene (4 rot. bonds, ~3-5 conformers)
Alkyne C≡C (1.20 Å) vs. Alkane C-C (1.54 Å)
Supports binding pre-organization review; entropic penalty may favor rigid linker in docking context.
Structural analysis inference; patent-conserved motif.
conformational restriction ligand efficiency PIKfyve inhibitor design

Patent Context: Explicit Listing in PIKfyve Inhibitor Patent Family with Defined Therapeutic Indication

The target compound is explicitly disclosed as Example 00189 in US20240150358A1 and appears in Compound TABLE 16.23 of US20240016810A1, both filed by Kineta Inc. and directed to PIKfyve kinase inhibitors for the treatment of neurological disorders, including conditions associated with TDP-43 aggregation (e.g., amyotrophic lateral sclerosis, frontotemporal dementia) [1][2]. This patent linkage provides a defined therapeutic context that is absent for many commercial screening compounds. Furthermore, the compound appears alongside reference inhibitor apilimod (a known PIKfyve inhibitor with clinical history, IC₅₀ = 640 nM in the same biochemical assay format) [3], establishing a direct internal benchmark within the patent disclosure. In contrast, many structurally related but-2-yn-1-yl pivalamide analogs listed on commercial vendor sites lack any patent or publication record specifying a biological target, making their intended pharmacological utility undefined.

Patent Context
Reported
US20240150358 Ex. 00189
US20240016810 Table 16.23
Indication context: TDP-43 proteinopathy, ALS/FTD
Supports defined, traceable research lineage; patent-assigned PIKfyve inhibitor context vs. unannotated analogs.
IP transparency context; vendor catalog cross-reference review recommended.
PIKfyve kinase TDP-43 aggregation neurological disease patent

Acyl Terminus: Pivalamide versus Cyclopentanecarboxamide—Metabolic Stability Implications

The target compound terminates in a pivalamide group (tert-butyl amide), which provides substantial steric hindrance around the amide carbonyl. This steric bulk shields the amide bond from enzymatic hydrolysis by amidases and esterases compared to less hindered amide analogs such as N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide (CAS 1428357-42-9) . The pivalamide (trimethylacetamide) group is a well-precedented metabolic blocking strategy in medicinal chemistry; the three methyl groups create a quaternary α-carbon that resists oxidative N-dealkylation and restricts the conformational mobility of the adjacent carbonyl [1]. By contrast, the cyclopentanecarboxamide analog lacks the quaternary α-carbon and presents a secondary α-C–H bond susceptible to cytochrome P450-mediated hydroxylation. This distinction may translate into differential in vitro microsomal stability (predicted t₁/₂ difference estimated at >2-fold based on structural class precedent for pivalamide vs. secondary amide protection) [1].

Metabolic Stability
Class-level inference
Pivalamide (quaternary α-C, no α-C-H)
vs. Cyclopentanecarboxamide (secondary α-C-H)
Estimated >2-fold microsomal t₁/₂ difference
Supports steric shielding context; may reduce CYP-mediated oxidation risk in model systems.
Class-level precedent from med chem principles; head-to-head data not available.
metabolic stability steric shielding amide hydrolysis

Optimal Research and Procurement Application Scenarios for N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)pivalamide (CAS 1421516-89-3)


PIKfyve Kinase Inhibitor SAR Expansion in Neurological Disease Programs

This compound serves as a structurally defined PIKfyve inhibitor candidate within the Kineta patent series, specifically positioned as Example 00189. Given its neutral, non-basic 2-methoxyphenoxy head group and pivalamide terminus, it is suitable for systematic SAR studies exploring the contribution of the ortho-methoxy substituent to PIKfyve binding affinity and selectivity relative to analogs bearing trifluoromethyl, piperidinyl, or dihydroisoquinolinyl groups at the corresponding position . The compound's presence in the patent family targeting TDP-43 aggregation-related neurological disorders provides a defined disease-relevant context for in vitro target engagement and cellular efficacy studies, distinguishing it from unannotated commercial screening compounds [1].

Metabolic Stability Profiling of Sterically Shielded Amide-Containing Kinase Inhibitors

The pivalamide terminus of this compound offers a built-in metabolic shield against amidase-mediated hydrolysis and CYP450-mediated α-carbon oxidation . This makes it a useful comparator compound in head-to-head microsomal or hepatocyte stability assays against analogs with less hindered amide termini (e.g., cyclopentanecarboxamide or acetamide variants) to quantify the metabolic stabilization conferred by the tert-butyl amide group. Such studies are particularly relevant for CNS drug discovery programs where prolonged target engagement is desired and rapid systemic clearance would necessitate frequent dosing [1].

Conformational Restriction Studies Using Alkyne-Containing Linker Chemotypes

The but-2-yn-1-yl spacer introduces a rigid, linear geometry between the head group and amide terminus, providing a useful tool for evaluating the impact of conformational pre-organization on target binding kinetics and ligand efficiency . Researchers can compare the binding kinetics (kₒₙ, kₒff) and thermodynamic signatures (ΔH, –TΔS) of this alkyne-linked compound against analogs with saturated butyl or flexible ethylene glycol linkers to quantify the entropic benefit of conformational restriction. This chemotype is also valuable for co-crystallization or cryo-EM studies where linker rigidity may facilitate structure determination by reducing conformational heterogeneity in the bound state [1].

Procurement-Quality Reference Standard for But-2-yn-1-yl Pivalamide Library Synthesis

As a well-characterized member of the but-2-yn-1-yl pivalamide chemical series with a fully assigned CAS number (1421516-89-3) and documented IUPAC name (N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,2-dimethylpropanamide), this compound can serve as an analytical reference standard for quality control in the synthesis and purification of subsequent library members . Its distinct chromatographic and spectroscopic signature (HPLC retention time, ¹H NMR aromatic pattern from 1,2-disubstituted methoxybenzene, characteristic alkyne IR stretch) provides a convenient benchmark for assessing purity and structural fidelity across compound batches.

Application
Selection Property
Validation Focus
PIKfyve SAR Expansion
2-Methoxyphenoxy head group context
Kinase selectivity & target engagement assays
Metabolic Stability Profiling
Sterically shielded pivalamide terminus
In vitro microsomal / hepatocyte stability assessment
Conformational Restriction Studies
Rigid alkyne linker geometry
Ligand efficiency & binding kinetics benchmarking
Procurement QC Reference Standard
Defined CAS / IUPAC / patent listing
Chromatographic & spectroscopic fidelity review
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